molecular formula C18H18N2O2S B7460363 N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide

N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide

Cat. No.: B7460363
M. Wt: 326.4 g/mol
InChI Key: DKFRSYCQDQPNLU-UHFFFAOYSA-N
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Chemical Reactions Analysis

N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions often involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. One of the primary targets is the DNA gyrase complex, an essential bacterial enzyme involved in DNA replication. The compound binds to an allosteric site on the GyrA subunit of the enzyme, inhibiting its activity and preventing bacterial replication . This mode of action is distinct from other gyrase inhibitors, making it a valuable tool in combating antibiotic-resistant bacteria .

Comparison with Similar Compounds

N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide can be compared with other isoquinoline sulfonamides and sulfonamide-based compounds. Similar compounds include:

What sets this compound apart is its unique structure and its ability to target the DNA gyrase complex in a novel way, providing a new avenue for the development of antibacterial agents .

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)isoquinoline-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-13(2)14-6-8-16(9-7-14)20-23(21,22)18-5-3-4-15-12-19-11-10-17(15)18/h3-13,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFRSYCQDQPNLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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